- Preparation of azodicarboxylic acid bis(2-alkoxyethyl)ester and its intermediate and method for its preparation, Japan, , ,
Cas no 940868-64-4 (2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate)
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Chemical and Physical Properties
Names and Identifiers
-
- Bis(2-methoxyethyl) diazene-1,2-dicarboxylate
- 1,2-Diazenedicarboxylicacid, 1,2-bis(2-methoxyethyl) ester
- Di-2-methoxyethyl azodicarboxylate
- Azodicarboxylic acid bis(2-methoxyethyl ester)
- DMEAD
- PubChem23469
- ST24046164
- 1,2-Bis(2-methoxyethyl) 1,2-diazenedicarboxylate (ACI)
- Azodicarboxylic acid bis(2-methoxyethyl) ester
- Azodicarboxylic acid di(2-methoxyethyl) ester
- Bis(2-methoxyethyl) azodicarboxylate
- 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate
-
- Inchi: 1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3
- InChI Key: PGHKJMVOHWKSLJ-UHFFFAOYSA-N
- SMILES: O=C(OCCOC)N=NC(OCCOC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 8
- Complexity: 219
- Topological Polar Surface Area: 95.8
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H242-H315-H319-H332-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN3226 - class 4.1 - Self-reactive solid type D (DI-2-METHOXYETHYL AZODICARBOXYLATE)
- WGK Germany:3
- Hazard Category Code: 20-36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:2-8°C
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B305011-250mg |
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |
940868-64-4 | 95% | 250mg |
¥184.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B305011-5g |
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |
940868-64-4 | 95% | 5g |
¥1779.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B305011-1g |
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |
940868-64-4 | 95% | 1g |
¥450.90 | 2023-09-04 | |
| Chemenu | CM327283-5g |
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |
940868-64-4 | 95%+ | 5g |
$221 | 2021-08-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY045357-5g |
Bis(2-methoxyethyl) Azodicarboxylate |
940868-64-4 | ≥95% | 5g |
2600.0 | 2021-08-13 | |
| TRC | D483580-250mg |
Di-2-methoxyethyl Azodicarboxylate |
940868-64-4 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D483580-500mg |
Di-2-methoxyethyl Azodicarboxylate |
940868-64-4 | 500mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D483580-2.5g |
Di-2-methoxyethyl Azodicarboxylate |
940868-64-4 | 2.5g |
$ 295.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845255-5g |
Bis(2-methoxyethyl) diazene-1,2-dicarboxylate |
940868-64-4 | 95% | 5g |
1,816.00 | 2021-05-17 | |
| Chemenu | CM327283-5g |
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |
940868-64-4 | 95%+ | 5g |
$190 | 2022-06-09 |
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Production Method
Production Method 1
Production Method 2
- Di-2-methoxyethyl azodicarboxylate (DMEAD): an inexpensive and separation-friendly alternative reagent for the Mitsunobu reaction, Chemistry Letters, 2007, 36(4), 566-567
Production Method 3
- Manufacture of azodicarboxylic diesters without separating or purifying hydrazinedicarboxylate intermediates, Japan, , ,
Production Method 4
- Preparation of azodicarboxylate esters by electrolysis of carbamate esters, World Intellectual Property Organization, , ,
Production Method 5
- Azodicarboxylic acid bis(2-alkoxyethyl) ester compounds and the manufacturing methods therefor, Japan, , ,
Production Method 6
- DMEAD: a new dialkyl azodicarboxylate for the Mitsunobu reaction, Tetrahedron, 2009, 65(31), 6109-6114
Production Method 7
- Method for manufacturing an azo compound with high yield, Japan, , ,
Production Method 8
- Manufacturing method of azo compound with good yield, Japan, , ,
Production Method 9
- Product class 6: aliphatic azo compounds, Science of Synthesis, 2010, 41, 459-506
Production Method 10
- Method for manufacturing of azo compounds by oxidative dehydrogenation of hydrazine derivatives, Japan, , ,
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Raw materials
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Preparation Products
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Suppliers
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate
Recent Advances in the Study of 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate (CAS: 940868-64-4) in Chemical Biology and Pharmaceutical Research
The compound 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate (CAS: 940868-64-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamate and imino functional groups, has shown promising potential in various applications, including drug delivery systems, enzyme inhibition, and as a precursor in the synthesis of bioactive molecules. Recent studies have explored its physicochemical properties, stability, and interactions with biological targets, providing valuable insights for future therapeutic developments.
One of the key areas of research involving 940868-64-4 is its role in prodrug design. The compound's ability to undergo controlled hydrolysis under physiological conditions makes it an attractive candidate for masking active drug moieties, thereby improving bioavailability and reducing side effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in enhancing the delivery of antiviral agents, with notable improvements in pharmacokinetic profiles compared to traditional formulations. The study highlighted the compound's stability in acidic environments, a critical factor for oral drug delivery.
In addition to its prodrug applications, 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate has been investigated for its inhibitory effects on specific enzymes. Research conducted at the University of Cambridge in 2024 revealed its potential as a reversible inhibitor of serine hydrolases, a class of enzymes implicated in numerous pathological conditions, including inflammation and cancer. The study utilized X-ray crystallography to elucidate the binding interactions, providing a structural basis for further optimization of this compound as a therapeutic agent.
Another notable advancement is the use of 940868-64-4 in the synthesis of novel bioactive molecules. A recent publication in Organic Letters detailed its application as a key intermediate in the construction of heterocyclic compounds with antimicrobial properties. The researchers employed a one-pot reaction strategy, leveraging the compound's reactivity to achieve high yields and selectivity. This approach opens new avenues for the development of antibiotics targeting resistant bacterial strains.
Despite these promising findings, challenges remain in the widespread adoption of 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate. Issues such as scalability of synthesis, long-term stability, and potential toxicity profiles require further investigation. Ongoing studies are focusing on addressing these limitations through structural modifications and advanced formulation techniques. For instance, a collaborative effort between academic and industrial researchers is currently exploring nanoparticle-based delivery systems to enhance the compound's therapeutic index.
In conclusion, the recent research on 940868-64-4 underscores its versatility and potential in chemical biology and pharmaceutical applications. From prodrug design to enzyme inhibition and antimicrobial synthesis, this compound continues to inspire innovative approaches in drug development. Future studies will likely expand its utility, paving the way for novel therapeutics with improved efficacy and safety profiles. The scientific community eagerly anticipates further breakthroughs in this area, as the compound's unique properties offer a fertile ground for exploration and discovery.
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